molecular formula C22H20FN5O3 B2440109 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021124-95-7

2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2440109
CAS No.: 1021124-95-7
M. Wt: 421.432
InChI Key: WOSSBMRPHIFWEM-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzamide group, and a triazolo-pyridazine group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the retrieved papers, it’s likely that its synthesis involves the reaction of appropriate precursors containing the ethoxy, benzamide, and triazolo-pyridazine groups . The synthesis of similar compounds often involves multiple steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is attached to a fluorophenyl group, an ethoxy group, and a benzamide group . The presence of these groups likely influences the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . Other properties such as melting point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Antiproliferative Activity

Research has explored the synthesis of triazolopyridazine derivatives, including compounds structurally related to 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, for their potential antiproliferative properties. A study by Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and investigated their effects on the proliferation of endothelial and tumor cells, demonstrating the potential for cancer treatment applications (Ilić et al., 2011).

Antimicrobial Activities

The antimicrobial potential of new 1,2,4-triazole derivatives, related to the core structure of this compound, has been explored in various studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, providing insights into their potential use in combating infectious diseases (Bektaş et al., 2007).

Antiviral Activities

Research into benzamide-based aminopyrazoles and their fused heterocycles, which share a similar heterocyclic core with this compound, has shown remarkable antiavian influenza virus activity. A study by Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and tested their anti-influenza A virus (H5N1) activity, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities . Additionally, studies could be conducted to determine its physical and chemical properties, and to assess its safety and potential hazards .

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-30-18-6-4-3-5-17(18)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSSBMRPHIFWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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